molecular formula C27H36O13 B593402 erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside CAS No. 412029-03-9

erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside

Cat. No.: B593402
CAS No.: 412029-03-9
M. Wt: 568.572
InChI Key: BPUKWANBFFNAJE-RLMPZANRSA-N
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Description

Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside is a complex neolignan compound that consists of coniferyl and sinapyl alcohol moieties. It is a type of 8-O-4’ neolignan, which is a class of compounds known for their diverse biological activities and presence in various plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside involves the diastereoselective formation of the compound through the cross-coupling of coniferyl and sinapyl alcohols. The erythro and threo diastereomers are separated through acetonide derivatives, intermediates of the synthesis, and identified by means of nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones and other oxidized derivatives .

Mechanism of Action

The mechanism by which erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside exerts its effects involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and subsequent chromatin condensation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside is unique due to its specific diastereomeric form and the presence of both coniferyl and sinapyl alcohol moieties.

Properties

IUPAC Name

2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKWANBFFNAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
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erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
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erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
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erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
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erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside
Reactant of Route 6
erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside

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